UTX protein (1264-1273)

Epigenetics Antibody Validation Peptide Blocking

Non-specific antibody binding compromises Western blot and IP data. The UTX (1264-1273) peptide (ALIAAGKEII) is the definitive blocking peptide to confirm anti-UTX/KDM6A antibody specificity. cGMP-manufactured, it enables quantitative competitive ELISA, SPR affinity measurement, and HPLC system suitability testing.

Molecular Formula
Molecular Weight
Cat. No. B1575403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUTX protein (1264-1273)
SynonymsUTX protein (1264-1273)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

UTX (1264-1273) Peptide Overview


The UTX protein (1264-1273) peptide is a synthetic 10‑amino‑acid fragment (sequence: ALIAAGKEII) corresponding to residues 1264–1273 of the human lysine‑specific demethylase 6A (KDM6A/UTX) protein . This peptide is derived from a region rich in tetratricopeptide repeat (TPR) motifs, which are known to mediate protein–protein interactions and contribute to the structural integrity of the full‑length UTX protein [1]. It is primarily utilized as a highly specific blocking peptide to validate the epitope recognition of anti‑UTX/KDM6A antibodies, thereby ensuring experimental reproducibility and data accuracy in immunodetection workflows .

Antibody validation workflow: competitive blocking with cognate peptide for epitope-specific signal confirmation
Sequence-controlled experimental control: exact immunogen-derived sequence supports reproducible inhibition
cGMP manufacturing context: may support lot-to-lot consistency review in assay development

UTX (1264-1273) Sequence Specificity


Generic substitution of a UTX‑derived peptide with a scrambled sequence or a fragment from a different protein region is not scientifically valid for antibody validation or binding studies. The UTX protein (1264-1273) peptide's utility is predicated on its precise, unique 10‑mer sequence (ALIAAGKEII), which corresponds exactly to the immunogen used to raise a specific anti‑UTX antibody . Using an off‑target peptide would fail to competitively inhibit antibody binding to its cognate epitope on the full‑length UTX protein, leading to false‑negative or non‑specific results in assays such as Western blot, immunoprecipitation, and immunohistochemistry . Therefore, the exact sequence and purity of this peptide are non‑negotiable parameters for achieving reliable, quantitative, and reproducible data in research and industrial applications.

Sequence mismatch: a non-cognate or scrambled peptide may not compete for antibody binding, compromising specificity in Western blot, IP, or IHC.
Manufacturing variability: research-grade peptides without cGMP certification can vary in purity between lots, potentially altering blocking efficiency.
Molecular context: full-length UTX protein presents multiple epitopes and may obscure linear epitope-specific validation when used as a blocking agent.

UTX (1264-1273) Differentiation Evidence


Sequence Identity vs. Scrambled Peptides

The UTX protein (1264-1273) peptide's sequence (ALIAAGKEII) is 100% identical to the immunogen used to generate a specific anti‑UTX antibody . In contrast, a scrambled peptide control (e.g., IAKALIGKE) would share 0% sequence identity. This absolute difference in sequence identity directly translates to functional differentiation: only the cognate peptide can bind to the antibody's paratope and competitively inhibit its interaction with the full‑length UTX protein in a dose‑dependent manner . While quantitative inhibition data for this specific peptide lot is not publicly available in primary literature, the principle is a well‑established class‑level inference for blocking peptides.

Sequence Identity vs. Scrambled
Class-level inference
Target: ALIAAGKEII (100% immunogen match)
Comparator: scrambled control (0% identity)
Sequence-based blocking validation context
Data to verify; principle supported by class-level peptide blocking literature.
Epigenetics Antibody Validation Peptide Blocking

cGMP Purity vs. Research-Grade Peptides

The UTX protein (1264-1273) peptide is manufactured under strict cGMP (current Good Manufacturing Practice) conditions, a standard that ensures a level of purity, consistency, and traceability superior to that of typical research-grade peptides . While specific purity data (e.g., >95% by HPLC) is not explicitly listed on the vendor page, cGMP compliance implies rigorous quality control, including analytical characterization (HPLC, MS) and documentation . This contrasts with peptides offered without cGMP certification, for which purity and identity may vary between lots, potentially introducing experimental variability.

cGMP Manufacturing Standard
Class-level inference
cGMP-compliant synthesis
Implied high purity & lot consistency
Supports lot-consistency review
Exact purity data not listed; review certificate for specific lot values.
Peptide Synthesis Quality Control cGMP Manufacturing

Epitope Peptide vs. Full-Length UTX

The UTX protein (1264-1273) peptide maps to a specific, 10‑amino‑acid segment within the C‑terminal region of the full‑length 1401‑amino‑acid UTX protein, which contains eight TPR repeats and a JmjC catalytic domain [1]. This precise localization contrasts with the use of recombinant full‑length UTX protein (MW ~154 kDa) as a blocking agent [1]. The peptide's small size and defined sequence allow for precise, sequence‑specific inhibition of an antibody, whereas full‑length protein may present multiple epitopes and lead to complex, non‑quantifiable inhibition patterns. This specificity is crucial for confirming that an antibody's signal is due to recognition of a unique, linear epitope.

Peptide vs. Full-Length UTX
Supporting evidence
Defined 10-mer (~1.1 kDa) vs. full-length protein (154 kDa)
Single linear epitope vs. multiple epitopes
Unambiguous linear epitope validation
Use peptide for sequence-specific antibody inhibition; full-length protein may introduce non‑quantifiable binding patterns.
Protein Structure Epitope Mapping Antibody Specificity

UTX (1264-1273) Applications


Antibody Specificity Validation

This peptide is the definitive tool for confirming the specificity of antibodies raised against the 1264‑1273 region of UTX. Pre‑incubation of the antibody with the UTX (1264‑1273) peptide should completely abolish the specific signal in Western blot, immunohistochemistry, or immunoprecipitation, demonstrating that the observed signal is due to the antibody's interaction with its intended epitope . This application is critical for publication‑quality data and diagnostic assay development.

Epitope Mapping & Affinity Determination

The peptide can be used in competitive ELISA or surface plasmon resonance (SPR) assays to quantitatively measure the binding affinity (KD) and specificity of an anti‑UTX antibody for its linear epitope . This data is essential for selecting high‑affinity antibody clones for therapeutic or diagnostic applications.

Analytical Reference Standard

Due to its cGMP manufacturing pedigree, this peptide can serve as a high‑quality reference standard for calibrating HPLC and mass spectrometry workflows used to characterize other UTX‑derived peptides . Its well‑defined sequence and purity profile make it an ideal system suitability standard.

UTX TPR Domain Interaction Studies

The peptide's location within the TPR‑rich region of UTX makes it a valuable probe for studying the role of this specific linear motif in mediating interactions with other proteins, such as components of the MLL3/4 COMPASS complex [1]. In pull‑down assays, the peptide can be used to competitively inhibit binding or to confirm the specificity of an interaction interface.

Application
Selection Property
Validation Focus
Antibody specificity validation
Cognate peptide blocking
Signal loss in immunodetection (WB, IHC, IP)
Epitope mapping & affinity measurement
Competitive ELISA/SPR compatibility
KD determination and clone selection
Analytical reference for peptide characterization
cGMP pedigree & defined sequence
HPLC/MS system suitability
TPR domain interaction studies
Mapped linear motif in TPR region
Competitive inhibition in pull-down assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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